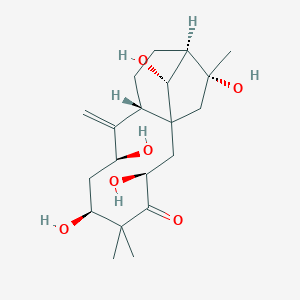
Grayanol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Grayanol A involves complex synthetic routes. The total synthesis of grayanoids, including this compound, has been a topic of extensive research due to their intricate polycyclic structures . The synthetic routes typically involve multiple steps, including cyclization reactions and the use of various reagents and catalysts .
Chemical Reactions Analysis
Grayanol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a model compound for studying complex natural product synthesis . In biology and medicine, Grayanol A and other grayanoids have been investigated for their potential as sodium channel modulators, analgesics, sedatives, insecticides, and antifeedants . These bioactivities make this compound a compound of interest for developing new pharmaceuticals and pest control agents .
Mechanism of Action
The mechanism of action of Grayanol A involves binding to sodium channels in cell membranes, increasing the permeability of sodium ions and inhibiting the inactivation of these channels . This action leads to various physiological effects, including dizziness, weakness, excessive perspiration, hypersalivation, vomiting, paraesthesia, hypotension
Properties
CAS No. |
52557-31-0 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(3S,6S,8S,10S,13R,14R,16R)-3,6,8,14,16-pentahydroxy-5,5,14-trimethyl-9-methylidenetricyclo[11.2.1.01,10]hexadecan-4-one |
InChI |
InChI=1S/C20H32O6/c1-10-11-5-6-12-16(24)20(11,9-19(12,4)26)8-14(22)17(25)18(2,3)15(23)7-13(10)21/h11-16,21-24,26H,1,5-9H2,2-4H3/t11-,12+,13-,14-,15-,16+,19+,20?/m0/s1 |
InChI Key |
GYJWAHUFJQYZSI-AQQRKTFKSA-N |
Isomeric SMILES |
C[C@]1(CC23C[C@@H](C(=O)C([C@H](C[C@@H](C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)(C)C)O)O |
Canonical SMILES |
CC1(C(CC(C(=C)C2CCC3C(C2(CC(C1=O)O)CC3(C)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


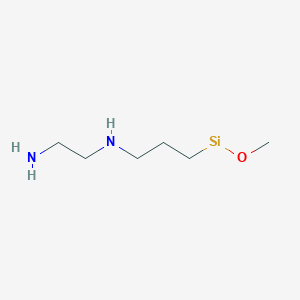
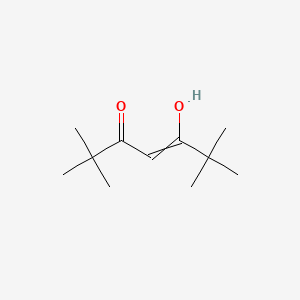
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
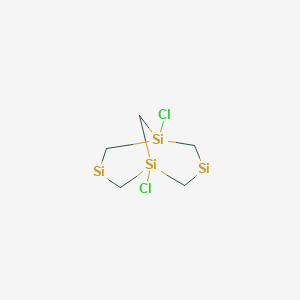
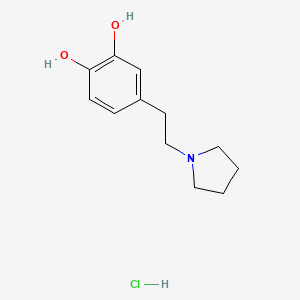
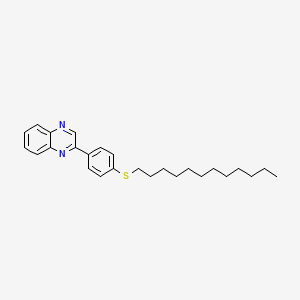
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
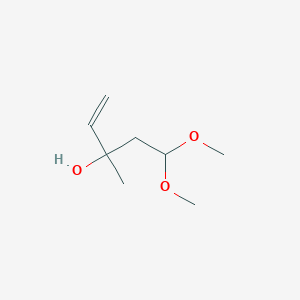
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)



![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
